9-ethoxy-6H-indolo[3,2-b]quinoxaline
Description
9-Ethoxy-6-methyl-6H-indolo[3,2-b]quinoxaline (IUPAC name: 9-ethoxy-6-methylindolo[3,2-b]quinoxaline) is a heterocyclic compound with a fused indole-quinoxaline core. Its molecular formula is C₁₇H₁₅N₃O, and it has a molecular weight of 277.32 g/mol . The compound exhibits a planar structure due to π-conjugation across the indole and quinoxaline moieties, enabling DNA intercalation and interactions with biological targets. Key features include:
- Substituents: Ethoxy (-OCH₂CH₃) at position 9 and methyl (-CH₃) at position 4.
- Biological Activities: Antiviral, anticancer, and antimicrobial properties .
- Physicochemical Properties: Low aqueous solubility (<0.2 µg/mL at pH 7.4), limiting bioavailability but enhancing lipid membrane penetration .
Properties
IUPAC Name |
9-ethoxy-6H-indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-2-20-10-7-8-12-11(9-10)15-16(18-12)19-14-6-4-3-5-13(14)17-15/h3-9H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPSZWQYKIDINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=NC4=CC=CC=C4N=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethoxy-6H-indolo[3,2-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of an acid catalyst such as glacial acetic acid . The reaction is often carried out under reflux conditions to ensure complete condensation. Microwave irradiation has also been employed to accelerate the reaction, resulting in shorter reaction times and higher yields .
Industrial Production Methods
For industrial-scale production, the use of continuous flow reactors and microwave-assisted synthesis can be advantageous. These methods offer better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
9-ethoxy-6H-indolo[3,2-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Shows promise as an antiviral agent, particularly against herpes simplex virus and cytomegalovirus.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties.
Mechanism of Action
The primary mechanism of action of 9-ethoxy-6H-indolo[3,2-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cell death in cancer cells . The compound also exhibits inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication . Additionally, it modulates multidrug resistance by acting on ATP-binding cassette transporters .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The biological and chemical profiles of indoloquinoxalines are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Differences :
Physicochemical and Pharmacokinetic Profiles
| Parameter | 9-Ethoxy-6-methyl | 6-Ethyl-9-methoxy | 9-Methoxy | 6-Phenoxyethyl |
|---|---|---|---|---|
| LogP | 3.8 (estimated) | 4.1 | 3.2 | 5.2 |
| Aqueous Solubility | <0.2 µg/mL | Not reported | <0.1 µg/mL | <0.05 µg/mL |
| Metabolic Stability | High (methyl) | Moderate | Low | Low (bulky group) |
Key Insights :
- Ethoxy and methoxy groups improve solubility compared to hydrophobic substituents (e.g., phenoxyethyl) .
- Methyl at position 6 enhances metabolic stability by reducing oxidative degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
